Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 488095-91-6
VCID: VC11009118
InChI: InChI=1S/C13H11NO6/c1-18-13(15)12-7-6-11(20-12)8-19-10-4-2-9(3-5-10)14(16)17/h2-7H,8H2,1H3
SMILES: COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C13H11NO6
Molecular Weight: 277.23 g/mol

Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate

CAS No.: 488095-91-6

Cat. No.: VC11009118

Molecular Formula: C13H11NO6

Molecular Weight: 277.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate - 488095-91-6

Specification

CAS No. 488095-91-6
Molecular Formula C13H11NO6
Molecular Weight 277.23 g/mol
IUPAC Name methyl 5-[(4-nitrophenoxy)methyl]furan-2-carboxylate
Standard InChI InChI=1S/C13H11NO6/c1-18-13(15)12-7-6-11(20-12)8-19-10-4-2-9(3-5-10)14(16)17/h2-7H,8H2,1H3
Standard InChI Key HJDQODPEBRTQGF-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 5-[(4-nitrophenoxy)methyl]furan-2-carboxylate, reflects its three key functional groups:

  • A furan ring at position 2 substituted with a methyl ester group.

  • A 4-nitrophenoxy methyl group attached to the furan’s 5-position.

  • A nitro group para to the oxygen atom on the benzene ring.

The SMILES notation (COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)[N+](=O)[O-]) and InChIKey (HJDQODPEBRTQGF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. The nitro group introduces significant electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic substitutions.

Table 1: Fundamental Physicochemical Properties

PropertyValue
CAS No.488095-91-6
Molecular FormulaC₁₃H₁₁NO₆
Molecular Weight277.23 g/mol
IUPAC NameMethyl 5-[(4-nitrophenoxy)methyl]furan-2-carboxylate
SMILESCOC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)N+[O-]
Topological Polar Surface Area103 Ų

Synthetic Methodologies

Multi-Step Synthesis Pathways

The synthesis of methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate typically involves sequential functionalization of the furan and benzene rings. A representative route includes:

  • Esterification of Furan-2-Carboxylic Acid: Methylation of furan-2-carboxylic acid using methanol and a catalytic acid yields methyl furan-2-carboxylate .

  • Chloromethylation: Reaction with formaldehyde and hydrochloric acid introduces a chloromethyl group at the furan’s 5-position.

  • Nucleophilic Substitution: The chloromethyl intermediate reacts with 4-nitrophenol in the presence of a base (e.g., K₂CO₃) to form the 4-nitrophenoxy methyl linkage.

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield
EsterificationMeOH, H₂SO₄, reflux, 12 hr85–90%
ChloromethylationHCHO, HCl, ZnCl₂, 60°C, 6 hr70–75%
Phenoxy Substitution4-Nitrophenol, K₂CO₃, DMF, 80°C, 8 hr60–65%

Alternative Oxidative Esterification

Recent advances employ manganese dioxide (MnO₂) and sodium cyanide (NaCN) for one-pot oxidative esterification of hydroxymethyl furan derivatives . For example, 5-(hydroxymethyl)furfural (HMF) can be oxidized and esterified in methanol to yield methyl furan-2-carboxylates, though nitro group incorporation requires additional steps.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 300 MHz): Signals at δ 7.10 (d, J = 3.7 Hz, furan H-3), 6.44 (d, J = 3.7 Hz, furan H-4), and 8.20–7.60 ppm (m, aromatic H from nitrophenoxy) confirm substituent positions.

  • ¹³C NMR: Peaks at δ 158.8 (ester carbonyl), 147.7 (nitrobenzene C-1), and 119.0 (furan C-5) align with expected electronic environments .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data show a molecular ion peak at m/z 277.23 [M]⁺, with fragmentation patterns corresponding to loss of NO₂ (46 Da) and COOCH₃ (59 Da).

Table 3: Key Spectral Assignments

TechniqueKey Peaks/Data
¹H NMRδ 3.85 (s, OCH₃), δ 5.06 (s, CH₂O)
IR (KBr)1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)
HPLC (C18, MeCN:H₂O)Retention time: 6.8 min

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

The nitro group’s electron-withdrawing nature makes the compound a precursor for:

  • Reduction to Amines: Catalytic hydrogenation yields 4-aminophenoxy derivatives, useful in azo dye synthesis.

  • Cycloadditions: Participation in Diels-Alder reactions with dienes to form bicyclic structures .

Pharmaceutical Building Block

Structural analogs, such as methyl 5-[(4-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate , demonstrate antimicrobial activity, suggesting potential for structure-activity relationship (SAR) studies.

Challenges and Limitations

Stability Concerns

The nitro group renders the compound sensitive to light and heat, necessitating storage at –20°C under inert atmosphere.

Solubility Issues

Limited aqueous solubility (0.12 mg/mL at 25°C) complicates biological testing, often requiring DMSO or ethanol co-solvents.

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